Differential Allosteric Interaction with ANS Binding Compared to Adenine and N9-Substituted Analogs
In a study of adenine binding specificity to lima bean lectin (LBL), 2-Methylthioadenine demonstrated increased allosteric interaction with the fluorescent probe 1,8-anilinonaphthalenesulphonate (ANS) compared to adenine and several other purine analogs. Specifically, while adenine and many N9-substituted adenines either did not alter or negatively affected ANS binding, 2-Methylthioadenine was among the few analogs that enhanced the allosteric interaction, indicating a unique conformational effect on the lectin binding site [1].
| Evidence Dimension | Allosteric interaction with ANS binding to lima bean lectin |
|---|---|
| Target Compound Data | Increased allosteric interaction (qualitative enhancement of ANS fluorescence) |
| Comparator Or Baseline | Adenine (no significant effect on ANS binding); 9-p-nitrobenzyladenine (negative effector) |
| Quantified Difference | Qualitative: 2-Methylthioadenine was an allosteric enhancer, whereas adenine was neutral and N9-substituted analogs were negative effectors [1]. |
| Conditions | In vitro fluorescence assay using purified lima bean lectin and ANS in buffer at pH 7.0, 25°C. |
Why This Matters
This unique allosteric property makes 2-Methylthioadenine a valuable tool for probing ligand-induced conformational changes in adenine-binding proteins, a feature not offered by adenine or other common 2-substituted analogs.
- [1] Roberts, D. D.; Arjunan, P.; Townsend, L. B.; Goldstein, I. J. Specificity of adenine binding to lima bean lectin. Phytochemistry 1986, 25 (3), 589-593. View Source
